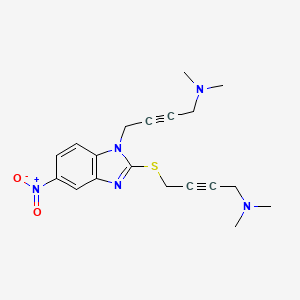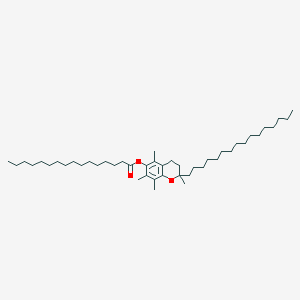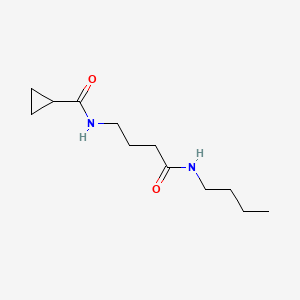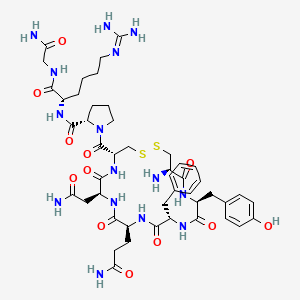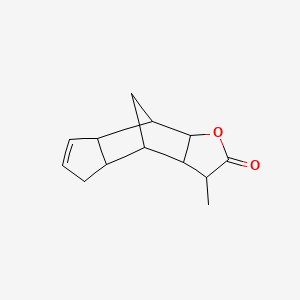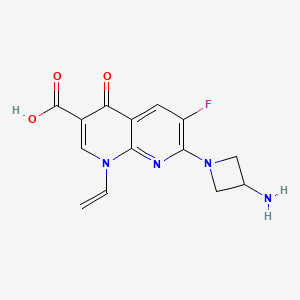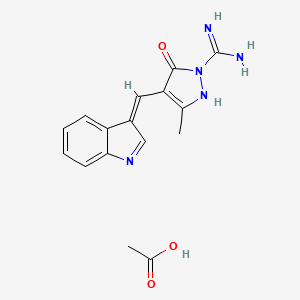![molecular formula C23H25ClN6OS B12700734 N-[2-[(6-Chlorobenzothiazol-2-YL)azo]-5-[(2-cyanoethyl)pentylamino]phenyl]acetamide CAS No. 76213-94-0](/img/structure/B12700734.png)
N-[2-[(6-Chlorobenzothiazol-2-YL)azo]-5-[(2-cyanoethyl)pentylamino]phenyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-[(6-Chlorobenzothiazol-2-YL)azo]-5-[(2-cyanoethyl)pentylamino]phenyl]acetamide is a complex organic compound that belongs to the class of azo compounds. These compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are often used in dyes and pigments due to their vivid colors. The compound’s structure includes a benzothiazole ring, which is known for its biological activity and is often found in pharmaceuticals and agrochemicals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[(6-Chlorobenzothiazol-2-YL)azo]-5-[(2-cyanoethyl)pentylamino]phenyl]acetamide typically involves a multi-step process. One common method includes the diazotization of 6-chlorobenzothiazole-2-amine followed by coupling with a substituted aniline derivative. The reaction conditions often require acidic or basic environments to facilitate the formation of the azo bond.
Diazotization: The 6-chlorobenzothiazole-2-amine is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 5-[(2-cyanoethyl)pentylamino]phenyl]acetamide in an alkaline medium to form the azo compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
N-[2-[(6-Chlorobenzothiazol-2-YL)azo]-5-[(2-cyanoethyl)pentylamino]phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of different oxidation products.
Reduction: Reduction reactions can break the azo bond, converting the compound into corresponding amines. Common reducing agents include sodium dithionite and zinc dust in acidic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium dithionite, zinc dust.
Substitution: Electrophilic reagents such as halogens, nitrating agents.
Major Products Formed
Oxidation: Various oxidized derivatives depending on the reaction conditions.
Reduction: Corresponding amines from the cleavage of the azo bond.
Substitution: Functionalized benzothiazole derivatives.
Wissenschaftliche Forschungsanwendungen
N-[2-[(6-Chlorobenzothiazol-2-YL)azo]-5-[(2-cyanoethyl)pentylamino]phenyl]acetamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its pharmacological effects, particularly in the development of new therapeutic agents.
Industry: Utilized in the production of dyes and pigments due to its vivid color properties.
Wirkmechanismus
The mechanism of action of N-[2-[(6-Chlorobenzothiazol-2-YL)azo]-5-[(2-cyanoethyl)pentylamino]phenyl]acetamide involves its interaction with specific molecular targets. The benzothiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The azo bond can also undergo metabolic reduction, leading to the formation of active metabolites that exert biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-[2-[(6-Chlorobenzothiazol-2-YL)azo]-5-[(2-cyanoethyl)pentylamino]phenyl]acetamide: Similar in structure but with different substituents on the benzothiazole ring.
Benzothiazole derivatives: Compounds with the benzothiazole ring but lacking the azo group.
Azo compounds: Compounds with the N=N bond but different aromatic rings.
Uniqueness
This compound is unique due to the combination of the benzothiazole ring and the azo group, which imparts both biological activity and vivid color properties. This dual functionality makes it valuable in various applications, from pharmaceuticals to industrial dyes.
Eigenschaften
CAS-Nummer |
76213-94-0 |
|---|---|
Molekularformel |
C23H25ClN6OS |
Molekulargewicht |
469.0 g/mol |
IUPAC-Name |
N-[2-[(6-chloro-1,3-benzothiazol-2-yl)diazenyl]-5-[2-cyanoethyl(pentyl)amino]phenyl]acetamide |
InChI |
InChI=1S/C23H25ClN6OS/c1-3-4-5-12-30(13-6-11-25)18-8-10-19(21(15-18)26-16(2)31)28-29-23-27-20-9-7-17(24)14-22(20)32-23/h7-10,14-15H,3-6,12-13H2,1-2H3,(H,26,31) |
InChI-Schlüssel |
HMQPYUOIUSLRKH-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCN(CCC#N)C1=CC(=C(C=C1)N=NC2=NC3=C(S2)C=C(C=C3)Cl)NC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,2'-[(1-Methylpropyl)imino]bisethanol](/img/structure/B12700659.png)

